molecular formula C21H20N6O5 B2949181 N2,N4-bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898623-20-6

N2,N4-bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2949181
CAS No.: 898623-20-6
M. Wt: 436.428
InChI Key: QFVLFZRCNPILAI-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative substituted at positions 2 and 4 with 2H-1,3-benzodioxol-5-yl groups and at position 6 with a morpholino moiety. Its molecular formula is C21H19N5O5, with a molar mass of 433.42 g/mol (calculated).

Properties

IUPAC Name

2-N,4-N-bis(1,3-benzodioxol-5-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5/c1-3-15-17(31-11-29-15)9-13(1)22-19-24-20(26-21(25-19)27-5-7-28-8-6-27)23-14-2-4-16-18(10-14)32-12-30-16/h1-4,9-10H,5-8,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVLFZRCNPILAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N2,N4-bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.

    Introduction of Benzodioxole Groups: The benzodioxole groups can be introduced via coupling reactions using appropriate benzodioxole derivatives.

    Attachment of Morpholine Group: The morpholine group is attached through nucleophilic substitution, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moieties.

    Reduction: Reduction reactions could target the triazine ring or the morpholine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

N2,N4-Diphenyl-6-morpholino-1,3,5-triazine-2,4-diamine (CAS 43167-79-9)
  • Structure: Phenyl groups at positions 2 and 4, morpholino at position 5.
  • Molecular Weight : 348.4 g/mol; Melting Point : 194–196°C .
  • Key Differences : Replacement of benzodioxol with phenyl groups reduces steric bulk and alters electronic properties. The absence of benzodioxol’s oxygen-rich ring may decrease polarity and hydrogen-bonding capacity compared to the target compound.
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine
  • Structure: Benzyl and chloro substituents at positions 2 and 4, morpholino at position 6.
  • Role : Intermediate in synthesizing bioactive triazines; the chloro group enhances reactivity for further functionalization .
Indaziflam (Herbicide)
  • Structure : N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine.
  • Application : Herbicide with tolerances established by the EPA for residues in food crops .
  • Key Differences: Fluoroethyl and indenyl groups enhance lipophilicity and soil persistence, contrasting with the target compound’s polar benzodioxol and morpholino substituents.

Physicochemical and Functional Properties

Compound Substituents (Positions 2,4,6) Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Bis(benzodioxol-5-yl), morpholino 433.42 Benzodioxol, morpholino Drug design, agrochemicals
N2,N4-Diphenyl-6-morpholino Phenyl, phenyl, morpholino 348.40 Phenyl, morpholino Material science, catalysis
N-Benzyl-4-chloro-6-morpholino Benzyl, chloro, morpholino ~335.84 (calculated) Chloro, benzyl Synthetic intermediate
Prometryn (Herbicide) Isopropyl, isopropyl, ethylthio 241.36 Ethylthio, isopropyl Herbicide
  • Benzodioxol vs.
  • Morpholino vs. Chloro: Morpholino’s electron-donating properties enhance solubility and metabolic stability, whereas chloro groups favor reactivity but may introduce toxicity risks .

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